molecular formula C20H26N6 B11286452 N~6~-cyclohexyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-cyclohexyl-N~4~-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11286452
M. Wt: 350.5 g/mol
InChI Key: CUNODHHVPBTDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique bicyclic structure, which includes a pyrazolo[3,4-d]pyrimidine core

Preparation Methods

The synthesis of N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves several steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through a series of cyclization reactions involving appropriate precursors.

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .

Chemical Reactions Analysis

N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, metal catalysts, and organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of N6-CYCLOHEXYL-N4-(2,4-DIMETHYLPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes involved in cell signaling pathways. By binding to these targets, the compound can inhibit their activity, leading to the modulation of cellular processes. This inhibition can result in the suppression of cancer cell proliferation and other therapeutic effects .

Properties

Molecular Formula

C20H26N6

Molecular Weight

350.5 g/mol

IUPAC Name

6-N-cyclohexyl-4-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C20H26N6/c1-13-9-10-17(14(2)11-13)23-18-16-12-21-26(3)19(16)25-20(24-18)22-15-7-5-4-6-8-15/h9-12,15H,4-8H2,1-3H3,(H2,22,23,24,25)

InChI Key

CUNODHHVPBTDNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCC4)C)C

Origin of Product

United States

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